molecular formula C15H23N5O4S B2712608 Ethyl 4-(4-amino-3-(isopropylcarbamoyl)isothiazole-5-carbonyl)piperazine-1-carboxylate CAS No. 1286727-97-6

Ethyl 4-(4-amino-3-(isopropylcarbamoyl)isothiazole-5-carbonyl)piperazine-1-carboxylate

Cat. No. B2712608
CAS RN: 1286727-97-6
M. Wt: 369.44
InChI Key: FTEYVYKMWGFIND-UHFFFAOYSA-N
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Description

Ethyl 4-(4-amino-3-(isopropylcarbamoyl)isothiazole-5-carbonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H23N5O4S and its molecular weight is 369.44. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) investigated the microwave-assisted synthesis of compounds containing ethyl piperazine-1-carboxylate derivatives. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, revealing that some possessed good to moderate antimicrobial activity against tested microorganisms, with notable antiurease and antilipase activities as well (Başoğlu et al., 2013).

Antimicrobial Activity of 1,2,4-Triazol-3-one Derivatives

Fandaklı et al. (2012) explored the reduction and Mannich reaction of ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates, leading to the synthesis of novel compounds. These compounds exhibited good antimicrobial activity against various microorganisms compared to ampicillin (Fandaklı et al., 2012).

Inhibition of Mycobacterium tuberculosis DNA GyrB

Research by Reddy et al. (2014) focused on the design, synthesis, and biological screening of benzofuran and benzo[d]isothiazole derivatives, targeting the inhibition of Mycobacterium tuberculosis DNA GyrB. Among the studied compounds, one showed significant inhibition potential and was not cytotoxic to eukaryotic cells at relevant concentrations (Reddy et al., 2014).

Synthesis and Antimicrobial Activities of Triazole Derivatives

A study by Bektaş et al. (2007) involved the synthesis of novel 1,2,4-triazole derivatives from ethyl 2-amino-4-methylthiazole-5-carboxylate. These compounds were screened for antimicrobial activities, with some showing promising results against tested microorganisms (Bektaş et al., 2007).

Carboxamides from 2-Aminothiazole Derivatives

Wazalwar et al. (2019) synthesized novel thiazolylcarboxamide derivatives with significant yields. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating the potential for therapeutic applications (Wazalwar et al., 2019).

properties

IUPAC Name

ethyl 4-[4-amino-3-(propan-2-ylcarbamoyl)-1,2-thiazole-5-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O4S/c1-4-24-15(23)20-7-5-19(6-8-20)14(22)12-10(16)11(18-25-12)13(21)17-9(2)3/h9H,4-8,16H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEYVYKMWGFIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C(=NS2)C(=O)NC(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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